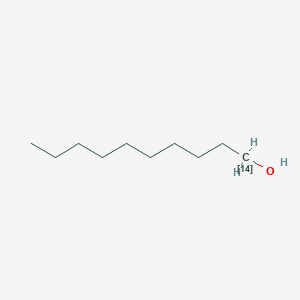
Decyl alcohol-1-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl alcohol-1-14C is a radioactive form of decyl alcohol, which is a long-chain fatty alcohol. It is used as a tracer molecule in scientific research to understand the mechanism of action, biochemical and physiological effects of various compounds.
Mécanisme D'action
Decyl alcohol-1-14C enters the body through various routes, including ingestion, inhalation, and dermal exposure. It is metabolized by various enzymes in the liver and other organs. The radioactive carbon-14 is used to track the movement of decyl alcohol-1-14C within the body. It is also used to study the effect of various compounds on the metabolism of decyl alcohol-1-14C.
Biochemical and Physiological Effects:
Decyl alcohol-1-14C has been shown to have various biochemical and physiological effects on different organisms. It has been shown to affect the lipid metabolism, energy metabolism, and oxidative stress in various organisms. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Decyl alcohol-1-14C is a useful tracer molecule for studying the metabolism of various compounds. It allows researchers to track the movement of compounds within the body and study their effects on various organs and systems. However, it has some limitations, including its potential toxicity and the need for specialized equipment to handle radioactive materials.
Orientations Futures
There are many future directions for the use of decyl alcohol-1-14C in scientific research. One direction is to study the effect of various compounds on the metabolism of decyl alcohol-1-14C in different organisms. Another direction is to study the effect of decyl alcohol-1-14C on the gut microbiome and its potential role in various diseases. Finally, decyl alcohol-1-14C can be used to study the effect of various environmental pollutants on the metabolism of different organisms.
Méthodes De Synthèse
Decyl alcohol-1-14C can be synthesized by the reduction of decanal-1-14C using sodium borohydride. Decanal-1-14C can be synthesized by the oxidation of decane-1-14C using potassium permanganate. The final product is purified using column chromatography.
Applications De Recherche Scientifique
Decyl alcohol-1-14C is widely used in scientific research as a tracer molecule to study the mechanism of action of various compounds. It is used to study the metabolism of fatty alcohols in various organisms. It is also used to study the absorption, distribution, metabolism, and excretion of various drugs and compounds.
Propriétés
Numéro CAS |
153584-66-8 |
|---|---|
Nom du produit |
Decyl alcohol-1-14C |
Formule moléculaire |
C10H22O |
Poids moléculaire |
160.27 g/mol |
Nom IUPAC |
(114C)decan-1-ol |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10+2 |
Clé InChI |
MWKFXSUHUHTGQN-HRVHXUPCSA-N |
SMILES isomérique |
CCCCCCCCC[14CH2]O |
SMILES |
CCCCCCCCCCO |
SMILES canonique |
CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




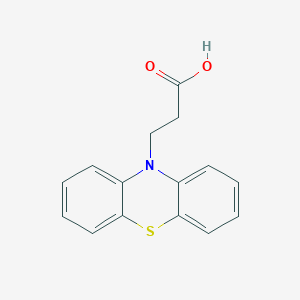
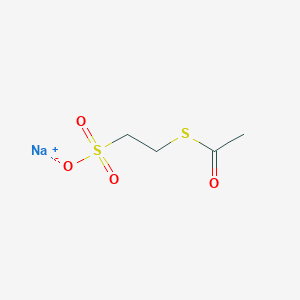
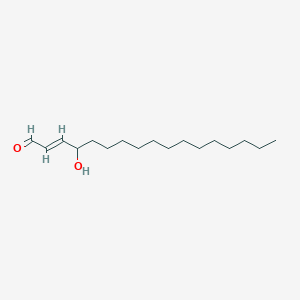
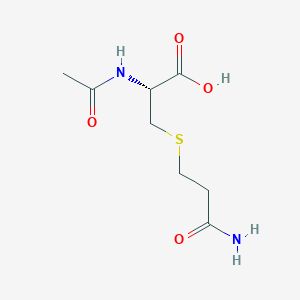
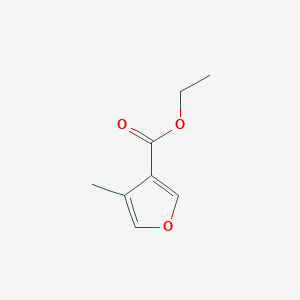


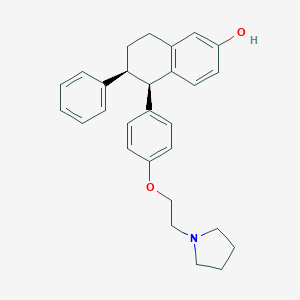
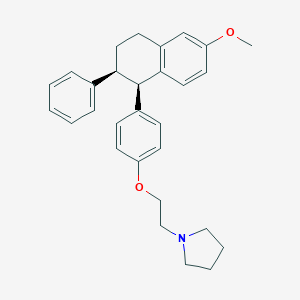
![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)

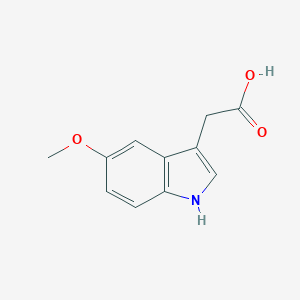
![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)